molecular formula C9H11NO4 B2995829 Methyl 2-amino-3-hydroxy-4-methoxybenzoate CAS No. 90610-49-4

Methyl 2-amino-3-hydroxy-4-methoxybenzoate

Cat. No.: B2995829
CAS No.: 90610-49-4
M. Wt: 197.19
InChI Key: QBGAIEVOBDWSRU-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-hydroxy-4-methoxybenzoate is an organic compound with the molecular formula C9H11NO4 It is a derivative of benzoic acid and features both amino and methoxy functional groups

Mechanism of Action

Target of Action

Methyl 2-amino-3-hydroxy-4-methoxybenzoate is a synthetic compound that has been shown to be active against gram-negative bacteria and soil bacteria . It has also been shown to have activity against Staphylococcus aureus . The primary target of this compound is the enzyme enoyl reductase, which is involved in fatty acid synthesis and cell membrane integrity .

Mode of Action

The compound’s mode of action may be due to its ability to inhibit the enzyme enoyl reductase . This enzyme plays a crucial role in the fatty acid synthesis pathway, which is essential for the integrity of the bacterial cell membrane. By inhibiting this enzyme, the compound disrupts the synthesis of fatty acids, leading to impaired cell membrane function and ultimately bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fatty acid synthesis pathway . This pathway is crucial for the production of lipids that make up the bacterial cell membrane. Inhibition of enoyl reductase disrupts this pathway, leading to impaired cell membrane function and bacterial cell death .

Pharmacokinetics

These properties can impact the bioavailability of the drug, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The result of the action of this compound is the inhibition of the enzyme enoyl reductase, leading to impaired fatty acid synthesis and cell membrane function . This results in the death of the bacterial cells, making the compound effective against certain types of bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability, which in turn can impact its efficacy. Additionally, the presence of other compounds or drugs can potentially interact with this compound, affecting its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3-hydroxy-4-methoxybenzoate can be synthesized through several methods. One common approach involves the alkylation of methyl 3-hydroxy-4-methoxybenzoate, followed by nitration, reduction, and cyclization reactions . The reaction conditions typically involve the use of reagents such as thionyl chloride, sodium borohydride, and various amines under controlled temperatures and pressures.

Industrial Production Methods

For industrial production, the synthesis of this compound often involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective starting materials .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-hydroxy-4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines .

Scientific Research Applications

Methyl 2-amino-3-hydroxy-4-methoxybenzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-hydroxy-4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 2-amino-3-hydroxy-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-6-4-3-5(9(12)14-2)7(10)8(6)11/h3-4,11H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGAIEVOBDWSRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)OC)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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